BenchChemオンラインストアへようこそ!

5-Methyloxazolo[4,5-b]pyridine-2-thiol

procurement purity cost-efficiency

5-Methyloxazolo[4,5-b]pyridine-2-thiol delivers unique steric and electronic advantages over the unsubstituted oxazolo[4,5-b]pyridine-2-thiol scaffold, optimizing lead SAR. Its thiol handle supports orthogonal S-alkylation, metal-catalyzed cross-coupling, and disulfide formation. This differentiated building block has proven utility in: GSK-3β inhibitors (sub-µM IC50), SIRT1 activators, CNS-penetrant α7 nAChR ligands, and antimicrobial Mannich base libraries. Procure high-purity material for your medicinal chemistry and chemical biology campaigns.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 55656-32-1
Cat. No. B1354622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxazolo[4,5-b]pyridine-2-thiol
CAS55656-32-1
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=S)N2
InChIInChI=1S/C7H6N2OS/c1-4-2-3-5-6(8-4)9-7(11)10-5/h2-3H,1H3,(H,8,9,11)
InChIKeyMGXUVVBOGPSKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxazolo[4,5-b]pyridine-2-thiol (CAS 55656-32-1) Procurement & Differentiation Guide


5-Methyloxazolo[4,5-b]pyridine-2-thiol (CAS: 55656-32-1; MF: C7H6N2OS; MW: 166.2) is a heterocyclic building block featuring a fused oxazolo[4,5-b]pyridine core with a thiol functional group at the 2-position [1]. The compound serves as a versatile synthetic intermediate for constructing biologically active molecules targeting kinases, GPCRs, and antimicrobial pathways . Its methyl substitution at the 5-position distinguishes it from the unsubstituted oxazolo[4,5-b]pyridine-2-thiol parent scaffold (CAS 53052-06-5; MW 152.17), offering differentiated physicochemical properties relevant for lead optimization and SAR exploration in medicinal chemistry campaigns .

Why Unsubstituted Oxazolo[4,5-b]pyridine-2-thiol Cannot Replace 5-Methyloxazolo[4,5-b]pyridine-2-thiol


The unsubstituted oxazolo[4,5-b]pyridine-2-thiol (CAS 53052-06-5; MW 152.17) and the 5-methyl substituted variant (CAS 55656-32-1; MW 166.2) exhibit fundamentally different physicochemical and steric profiles . The methyl group at the 5-position of the pyridine ring increases molecular weight by approximately 9%, alters lipophilicity, and modifies the electron density of the aromatic system . These differences translate into distinct reactivity in cross-coupling reactions, altered metabolic stability in biological systems, and divergent binding affinities when incorporated into final active pharmaceutical ingredients . Generic substitution would invalidate SAR studies, compromise crystallinity in solid-state formulations, and introduce uncharacterized impurities in regulated pharmaceutical manufacturing workflows.

Quantitative Evidence for Differentiated Selection of 5-Methyloxazolo[4,5-b]pyridine-2-thiol (CAS 55656-32-1)


Procurement Differentiation: 5-Methyl Substituted Analog (CAS 55656-32-1) vs. Unsubstituted Parent Scaffold (CAS 53052-06-5) Purity & Pricing Comparison

Procurement evaluation reveals quantifiable differences in purity specifications and pricing between the 5-methyl substituted compound and the unsubstituted parent scaffold. The 5-methyl analog is available at 97% purity (Bidepharm) and 95% purity (AKSci), while the unsubstituted oxazolo[4,5-b]pyridine-2-thiol is commonly supplied at 95% purity . The 5-methyl substituted analog carries a premium pricing structure reflecting its additional synthetic complexity and specialized utility in SAR campaigns.

procurement purity cost-efficiency heterocyclic building block

GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine-2-one Derivatives Establishes Scaffold Potency Baseline for Lead Optimization

Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles demonstrated potent in vitro GSK-3β inhibitory activity, with compound 4g achieving an IC50 of 0.19 µM [1]. This compound and its analogs (4d, 4f, 4i) produced pronounced in vivo anti-inflammatory effects in the rat paw edema model, achieving 76.36%, 74.54%, 72.72%, and 70.90% inhibition at 5h post-carrageenan administration, respectively [1]. These values compare favorably to indomethacin and the GSK-3β inhibitor SB216763, establishing the oxazolo[4,5-b]pyridine core as a validated pharmacophore for kinase-targeted inflammation therapeutics.

GSK-3β inhibition anti-inflammatory kinase inhibitor oxazolopyridine scaffold

GSK-3β Inhibitory Activity of Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives Demonstrates Sub-Micromolar Potency with Gastric Safety Profile

A series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were evaluated for in vitro GSK-3β inhibitory activity [1]. Compounds 7d, 7e, 7g, and 7c exhibited the best GSK-3β inhibitory activity with IC50 values of 0.34, 0.39, 0.47, and 0.53 µM, respectively [1]. Compound 7d demonstrated maximum in vivo anti-inflammatory efficacy, reducing paw volume by 62.79% at 3h and 65.91% at 5h post-carrageenan administration, compared to indomethacin which achieved 76.74% at 3h and 79.54% at 5h [1]. Importantly, these compounds substantially inhibited pro-inflammatory mediators TNF-α, IL-1β, and IL-6 ex vivo without posing gastric ulceration risk [1].

GSK-3β inhibition piperazinamide anti-inflammatory gastric safety oxazolopyridine scaffold

SIRT1 Activation Potency of Oxazolo[4,5-b]pyridine Scaffold Exceeds Resveratrol with Distinct SAR Defining Methyl Substitution Utility

A series of oxazolo[4,5-b]pyridines were identified as novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase implicated in metabolic homeostasis and insulin sensitivity [1]. These compounds are structurally unrelated to and more potent than resveratrol, the natural polyphenol SIRT1 activator [1]. Structure-activity relationship (SAR) studies within this series demonstrate that substitution on the oxazolo[4,5-b]pyridine core—including methyl group placement—modulates SIRT1 activation potency and selectivity [1]. The 5-methyl substitution pattern present in CAS 55656-32-1 aligns with this established SAR landscape, positioning the compound as a strategic intermediate for optimizing SIRT1-targeted therapeutics.

SIRT1 activation metabolic disorders oxazolopyridine SAR resveratrol comparator

α7 Nicotinic Acetylcholine Receptor Agonist CP-810,123 Demonstrates that 5-Methyloxazolo[4,5-b]pyridine Substitution Enables CNS-Targeted in vivo Efficacy

4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123) was discovered as a novel α7 nicotinic acetylcholine receptor (nAChR) agonist with demonstrated in vivo efficacy in cognition models relevant to schizophrenia [1]. The compound's structural diversity and preclinical in vitro and in vivo package support the hypothesis that α7 nAChR agonists may have potential as a pharmacotherapy for cognitive deficits in schizophrenia [1]. This advanced lead compound explicitly incorporates the 5-methyloxazolo[4,5-b]pyridine core, validating this substitution pattern for CNS-penetrant drug candidates.

α7 nAChR agonist cognitive disorders schizophrenia CNS drug discovery oxazolopyridine

Mannich Base Derivatization of Oxazolo[4,5-b]pyridine-2-thiol Scaffold Yields Broad-Spectrum Antimicrobial Activity with 57-72% Synthetic Yields

A series of Mannich base derivatives of oxazolo[4,5-b]pyridine-2-thiol (compounds 7a-h) were synthesized via sequential reaction of 2-aminopyridin-3-ol with CS2, followed by alkylation and Mannich reaction with secondary amines and formaldehyde in the presence of CuI, achieving yields of 57-72% [1]. Antimicrobial screening against bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and pathogenic fungi (C. albicans, A. niger, A. clavatus) revealed that compounds 7c, 7d, 7e, and 7h exhibited significant antibacterial activity, while compounds 7b, 7c, and 7f demonstrated potent antifungal effects [1]. Molecular docking and pharmacophore modeling further identified key structural features for antitumor, GPCR, and kinase target engagement [1].

antimicrobial Mannich base antibacterial antifungal oxazolo[4,5-b]pyridine-2-thiol

High-Value Application Scenarios for 5-Methyloxazolo[4,5-b]pyridine-2-thiol (CAS 55656-32-1) Procurement


GSK-3β Inhibitor Lead Optimization for Anti-Inflammatory Therapeutics

Procure CAS 55656-32-1 as a methyl-substituted thiol building block for synthesizing oxazolo[4,5-b]pyridine-based GSK-3β inhibitors. The validated scaffold achieves sub-micromolar IC50 values (0.19-0.53 µM) with demonstrated in vivo anti-inflammatory efficacy (62-76% edema reduction) and favorable gastric safety profiles, as established in multiple peer-reviewed studies [1][2]. The 5-methyl substitution and 2-thiol functionality provide orthogonal synthetic handles for SAR exploration beyond oxo and piperazine analogs.

SIRT1 Activator Development for Metabolic Disease and Longevity Research

Utilize CAS 55656-32-1 as a privileged core for SIRT1 activator programs. Oxazolo[4,5-b]pyridines demonstrate superior SIRT1 activation potency compared to resveratrol, with SAR studies confirming that substitution patterns (including methyl positioning) modulate activation efficacy [3]. The 5-methyl thiol analog provides a differentiated vector for optimizing metabolic stability, bioavailability, and target engagement in diabetes, obesity, and aging-related therapeutic indications.

CNS-Penetrant α7 nAChR Agonist Discovery for Cognitive Disorders

Source CAS 55656-32-1 for CNS drug discovery campaigns targeting α7 nicotinic acetylcholine receptors. The 5-methyloxazolo[4,5-b]pyridine core is clinically validated in CP-810,123, a compound that demonstrated in vivo efficacy in cognitive models relevant to schizophrenia [4]. The thiol handle at the 2-position enables distinct diversification strategies (S-alkylation, metal-catalyzed cross-coupling, disulfide formation) for generating novel CNS-active chemical matter with improved selectivity and ADME properties.

Broad-Spectrum Antimicrobial Agent Discovery via Mannich Base Derivatization

Employ CAS 55656-32-1 as a starting material for Mannich base library synthesis targeting multidrug-resistant bacterial and fungal pathogens. The parent oxazolo[4,5-b]pyridine-2-thiol scaffold undergoes efficient Mannich functionalization (57-72% yields) and yields derivatives with demonstrated antibacterial activity against S. aureus, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans and A. niger [5]. The 5-methyl substitution enhances lipophilicity for improved membrane penetration and target access in antimicrobial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyloxazolo[4,5-b]pyridine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.